molecular formula C25H22F4N4O3S B1192880 IMP-1700

IMP-1700

Cat. No.: B1192880
M. Wt: 534.5296
InChI Key: DMUZWIXJZNKJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Global Health Challenge of Antimicrobial Resistance

Antimicrobial Resistance (AMR) stands as one of the most critical global public health and development threats of the current era. It occurs when microorganisms, including bacteria, viruses, fungi, and parasites, evolve to become resistant to the medicines designed to treat them, rendering these drugs ineffective who.intnih.govdoctorswithafrica.org. This phenomenon jeopardizes the effective prevention and treatment of an ever-increasing range of infections who.intitn.co.uk.

The consequences of AMR are profound, leading to more severe illnesses, prolonged hospital stays, increased healthcare costs, and higher mortality rates nih.govuicc.org. In 2019, bacterial AMR was directly responsible for an estimated 1.27 million global deaths and contributed to 4.95 million deaths who.intitn.co.ukuicc.org. Economic projections underscore the severity of the crisis, with estimates suggesting that AMR could result in an additional US 1 trillion to US$ 3.4 trillion by 2030 who.intitn.co.uk. Unchecked AMR could also push 28 million people into extreme poverty by 2050 worldbank.org. The misuse and overuse of antimicrobials in human health, animal agriculture, and plant cultivation are identified as primary drivers of drug-resistant pathogen development who.intitn.co.ukwipo.int.

Imperative for Novel Mechanisms of Action in Anti-infectives

The escalating threat of AMR necessitates an urgent global response, particularly the development of new anti-infective agents that function through novel mechanisms of action nih.govrsc.orgimperial.ac.uk. Traditional approaches, often involving chemical modifications of existing antibiotic scaffolds, offer only temporary respite as bacteria rapidly adapt their pre-existing resistance mechanisms frontiersin.org. There is an inadequate research and development pipeline for new antibiotics in the face of rising resistance levels, highlighting a critical need for innovative therapeutic strategies who.int. Targeting fundamental bacterial processes, especially those involved in adaptation and resistance acquisition, represents a promising avenue for overcoming the limitations of conventional antibiotics frontiersin.org.

Bacterial DNA Repair and SOS Response as Therapeutic Targets in AMR

Bacterial DNA repair and the SOS response pathways are crucial for pathogen survival in infection settings and are intimately linked to the activation of hypermutation and resistance mechanisms nih.govrsc.org. Consequently, these pathways have emerged as attractive targets for novel anti-AMR therapeutics nih.govrsc.orgimperial.ac.uk.

Role of DNA Damage Repair in Bacterial Pathogen Survival

Bacteria are constantly exposed to various endogenous and exogenous DNA-damaging agents, including reactive oxygen species, UV light, and chemical compounds scielo.brnih.goveurekalert.org. To maintain genome integrity and ensure survival, bacteria have evolved sophisticated DNA repair pathways nih.goveurekalert.orgnih.gov. These mechanisms address a wide array of DNA lesions, such as strand breaks, nucleotide modifications, cross-links, and mismatches nih.gov. Efficient DNA repair is essential for bacterial survival, especially under stress conditions like antibiotic exposure eurekalert.org. Beyond simply maintaining genomic stability, bacterial DNA repair mechanisms also play broader roles in stress responses, long-term colonization, and virulence nih.govresearchgate.net. Key repair pathways include homologous recombination, nucleotide excision repair (NER), base excision repair (BER), and mismatch repair (MMR) scielo.brnih.govczytelniamedyczna.pl. Proteins like RecA and RecBCD are central to initiating double-strand break repair and homologous recombination scielo.brczytelniamedyczna.pl.

SOS Response Pathway in Bacterial Hypermutation and Resistance Acquisition

The SOS response is a highly conserved global transcriptional response to DNA damage in prokaryotes asm.orgmdpi.comwikipedia.orgasm.org. This inducible pathway is triggered by genotoxic stress, such as DNA breaks or single-stranded DNA (ssDNA) accumulation, often caused by antibiotics like fluoroquinolones scielo.brmdpi.comwikipedia.orgelifesciences.orgmdpi.com. The regulation of the SOS response is primarily governed by two key proteins: RecA and LexA scielo.brnih.govwikipedia.orgoup.com. In the absence of DNA damage, LexA acts as a repressor, binding to specific DNA sequences (SOS boxes) and blocking the transcription of over 40 SOS regulon genes scielo.brnih.govwikipedia.orgnih.gov. Upon DNA damage, RecA forms nucleoprotein filaments on ssDNA, activating its protease function, which stimulates the self-cleavage of LexA scielo.brnih.govwikipedia.org. This cleavage derepresses the SOS genes, leading to the induction of DNA repair mechanisms and other stress responses scielo.brnih.govwikipedia.org.

While the SOS response aids bacterial survival by facilitating DNA repair, it also includes the induction of error-prone DNA polymerases (e.g., Pol II, Pol IV, Pol V encoded by dinB and umuDC) asm.orgmdpi.comwikipedia.orgnih.gov. These low-fidelity polymerases can replicate through damaged DNA but introduce mutations at an increased rate, a phenomenon known as the mutator phenotype or hypermutation asm.orgmdpi.comwikipedia.orgnih.gov. This elevated mutation rate significantly contributes to the acquisition of antibiotic resistance by allowing mutations to occur in genes that confer drug resistance asm.orgmdpi.comnih.govnih.gov. Furthermore, SOS activation can promote horizontal gene transfer, a critical mechanism for the dissemination of antibiotic resistance genes, by inducing integrases and conjugative elements frontiersin.orgscielo.brasm.orgnih.gov. Inhibiting the SOS response is thus considered a crucial strategy to prevent the evolution of bacterial resistance and enhance the efficacy of existing antibiotics rsc.orgnih.govelifesciences.orgnih.govnih.gov.

Overview of IMP-1700 within the Context of Anti-AMR Research

This compound is a small molecule that has emerged as a significant compound in anti-AMR research due to its ability to target bacterial DNA repair and the SOS response nih.govimperial.ac.uknih.govscientificlabs.co.uk. It was developed as a more potent inhibitor following initial studies on related compounds like ML-328 nih.gov. This compound functions as a potent inhibitor of the bacterial DNA double-strand break repair complex AddAB focusbiomolecules.comtribioscience.com. By inhibiting the bacteria's ability to repair DNA breaks, this compound amplifies the effects of DNA-damaging antibiotics imperial.ac.uk.

Detailed Research Findings: this compound Efficacy

CompoundTargetOrganismEffectEC50 / Combination Index (CI)Reference
This compoundAddAB/RecBCD complex, SOS responseS. aureus (MRSA)Synergistic sensitization to Ciprofloxacin (B1669076)EC50 = 0.6 nM (synergy with ciprofloxacin) focusbiomolecules.comtribioscience.combertin-bioreagent.com
This compoundDNA repair, SOS responseS. aureus (MRSA)Potentiates DNA damage, inhibits SOS responseModest inhibition of MRSA SOS response nih.gov
This compoundDNA repairE. coliActive (alone)EC50 = 0.5 µM bertin-bioreagent.com
This compoundDNA repairS. aureus (Methicillin-resistant)Active (alone)EC50 = 0.21 µM bertin-bioreagent.com
This compoundDNA repairS. aureus (Methicillin-sensitive)Active (alone)EC50 = 3.8 µM bertin-bioreagent.com
This compoundRexAB complexS. aureusInhibits RexAB complexNot specified bsac.org.uk
This compoundDNA gyraseS. aureusInhibits incorporation of D-alanine into cell wall (potential second target)Not specified bsac.org.uk

Properties

Molecular Formula

C25H22F4N4O3S

Molecular Weight

534.5296

IUPAC Name

1-Cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C25H22F4N4O3S/c26-19-11-17-20(33(16-5-6-16)13-18(22(17)34)23(35)36)12-21(19)31-7-9-32(10-8-31)24(37)30-15-3-1-14(2-4-15)25(27,28)29/h1-4,11-13,16H,5-10H2,(H,30,37)(H,35,36)

InChI Key

DMUZWIXJZNKJPP-UHFFFAOYSA-N

SMILES

O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N4CCN(C(NC5=CC=C(C(F)(F)F)C=C5)=S)CC4)=C3)C1=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IMP-1700;  IMP1700;  IMP 1700

Origin of Product

United States

Discovery and Pre Optimization of Imp 1700

Identification of Early-Generation Bacterial DNA Repair Inhibitors (e.g., ML-328)

The journey toward the development of IMP-1700 began with the identification of earlier-generation inhibitors of bacterial DNA repair. A notable example is ML-328, which was one of the first small-molecule inhibitors of the AddAB/RecBCD helicase-nuclease enzyme complexes. These enzyme complexes are crucial for the repair of DNA double-strand breaks in many bacteria.

ML-328 was identified through high-throughput screening and demonstrated the ability to inhibit the activity of both Helicobacter pylori AddAB and Escherichia coli RecBCD. While a groundbreaking discovery, ML-328 exhibited only moderate potency. nih.gov This initial finding, however, validated the AddAB/RecBCD complexes as viable targets for small-molecule inhibition and laid the groundwork for the development of more potent compounds.

CompoundTargetSignificance
ML-328AddAB/RecBCD DNA repair complexesFirst-in-class small-molecule inhibitor, validating the target.

Rational Design and Structural Evolution Leading to this compound

The development of this compound from ML-328 was a result of a rational, hypothesis-driven compound optimization strategy. nih.gov The central hypothesis was that the inhibitor's mechanism of action involved intercalation into the DNA-enzyme complex. Based on this, researchers made targeted structural modifications to the ML-328 scaffold to enhance its potency.

The key structural changes involved:

Substitution of the pipemidic acid substructure: The pipemidic acid moiety of ML-328 was replaced with a ciprofloxacin (B1669076) substructure. Ciprofloxacin is a well-known fluoroquinolone antibiotic that functions by inhibiting DNA gyrase and is known to intercalate with DNA. This change was intended to improve the compound's affinity for the DNA-enzyme target. nih.gov

Optimization of the aromatic thiourea (B124793) substituent: The aromatic thiourea group of ML-328 was also modified. Following a Topliss decision tree, a 4-(trifluoromethyl)phenyl group was selected, which further enhanced the inhibitory activity of the compound. nih.gov

This rational design approach, combining structural elements from a known DNA repair inhibitor and a DNA-intercalating antibiotic, resulted in the creation of this compound, a significantly more potent inhibitor. A comprehensive structure-activity relationship (SAR) study of the this compound scaffold has since been conducted, identifying key pharmacophoric groups and leading to the development of even more potent analogs. nih.gov

CompoundKey Structural FeaturesDesign Rationale
ML-328Pipemidic acid substructure, aromatic thiourea groupInitial scaffold identified from high-throughput screening.
This compoundCiprofloxacin substructure, 4-(trifluoromethyl)phenyl thiourea groupEnhance DNA intercalation and optimize substituent for increased potency.

Initial Characterization as a Potentiator of DNA Damage in Methicillin-Resistant Staphylococcus aureus (MRSA)

The primary outcome of the rational design process was the remarkable ability of this compound to potentiate the activity of DNA-damaging agents in MRSA, a notoriously difficult-to-treat pathogen. nih.gov Specifically, this compound was found to sensitize multidrug-resistant S. aureus to the fluoroquinolone antibiotic ciprofloxacin. nih.gov This is particularly significant as the resistance in the tested MRSA strain was due to a point mutation in DNA gyrase, the target of ciprofloxacin. nih.gov

Research findings demonstrated that this compound is a highly potent potentiator, sensitizing MRSA to ciprofloxacin at nanomolar concentrations with an EC50 of 5.9 ± 0.6 nM. nih.gov This represented an approximately 160-fold increase in activity compared to the best-performing literature inhibitors at the time. nih.gov

Further investigations into the mechanism of action revealed that this compound inhibits the bacterial SOS response to DNA damage. nih.gov The SOS response is a global response to DNA damage in bacteria that allows them to survive but also promotes mutations that can lead to antibiotic resistance. In cellular reporter assays, this compound was shown to decrease the SOS response in a dose-dependent manner. nih.gov At a concentration of 2.5 µM, this compound inhibited the SOS response by 60%, compared to only 25% inhibition by its predecessor, ML-328. nih.gov

To confirm the physical interaction between this compound and its intended target, a compound-functionalized Sepharose was used in pull-down experiments. These experiments successfully isolated the AddAB repair complex, providing direct evidence of the compound binding to its target. nih.gov

ActivityResearch FindingCompound
Potentiation of Ciprofloxacin in MRSAEC50 of 5.9 ± 0.6 nMThis compound
SOS Response Inhibition (at 2.5 µM)60%This compound
25%ML-328
Target InteractionSuccessful pull-down of the AddAB repair complexThis compound

Molecular Mechanisms of Action of Imp 1700

Primary Target: Bacterial DNA Repair Complexes

Bacterial DNA repair complexes, specifically AddAB and RecBCD, are critical for maintaining genomic integrity and are attractive targets for novel antibacterial agents. These complexes initiate homologous DNA repair and activate the SOS response, pathways vital for bacterial survival and adaptation, particularly in the face of DNA damage induced by antibiotics or host immune defenses. nih.gov

Inhibition of AddAB/RecBCD Helicase/Nuclease Complexes

IMP-1700 functions as a potent inhibitor of the bacterial DNA repair complexes AddAB and RecBCD. nih.govfocusbiomolecules.comscientificlabs.co.uktribioscience.comfocusbiomolecules.comsigmaaldrich.comsigmaaldrich.com These complexes are crucial helicase/nuclease enzymes that process DNA double-strand breaks, which are highly lethal lesions if left unrepaired. nih.govdovepress.com By inhibiting these complexes, this compound disrupts the initial steps of the DNA repair process. nih.gov

In Gram-positive bacteria, particularly Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), this compound demonstrates potent inhibitory activity against the AddAB complex. nih.govfocusbiomolecules.comtribioscience.comresearchgate.netmdpi.comprobechem.combiorxiv.org Genetic studies have established that AddAB (also known as RexAB in S. aureus) is essential for infection, mutagenic DNA repair, and antibiotic tolerance in MRSA. nih.gov Research findings indicate that this compound effectively sensitizes multidrug-resistant S. aureus to the fluoroquinolone antibiotic ciprofloxacin (B1669076). focusbiomolecules.comscientificlabs.co.uktribioscience.comfocusbiomolecules.comsigmaaldrich.combiorxiv.orgnih.govimperial.ac.uknih.govbertin-bioreagent.comresearchgate.netresearchgate.net Experimental evidence, such as compound-functionalized Sepharose pull-down assays, has successfully demonstrated the direct interaction and co-isolation of this compound with the AddAB repair complex. researchgate.netnih.govnih.gov The half-maximal effective concentration (EC50) for this compound's synergistic sensitization of MRSA to ciprofloxacin is reported at 0.6 nM. focusbiomolecules.comtribioscience.comfocusbiomolecules.com

This compound also exhibits activity against Gram-negative bacteria such as Escherichia coli. bertin-bioreagent.com In E. coli, the RecBCD complex is the primary enzyme responsible for the repair of DNA double-strand breaks through homologous recombination. dovepress.comlibretexts.org While this compound was initially reported to inhibit RecBCD, some studies suggest that its activity in E. coli might also involve off-target effects, potentially impacting DNA gyrase and topoisomerase IV, although initial biochemical assays with purified proteins did not show significant interactions with these enzymes. biorxiv.orgresearchgate.net Nevertheless, this compound has been observed to induce a RecB-dependent SOS response in E. coli, indicating its involvement in pathways related to RecBCD activity. biorxiv.org

The EC50 values for this compound when used as a standalone agent against various bacterial strains are summarized below:

Bacterial StrainEC50 (µM)Source
E. coli0.5 bertin-bioreagent.com
MRSA (S. aureus)0.21 bertin-bioreagent.com
Methicillin-sensitive S. aureus3.8 bertin-bioreagent.com

The structural design of this compound is influenced by quinolone antibiotics, featuring a ciprofloxacin (CFX) substructure that suggests a mechanism involving DNA intercalation. nih.gov Its planar molecular structure facilitates intercalation within the DNA sequence, which is believed to be crucial for its binding to the AddAB/RecBCD repair complexes. mdpi.com This mode of interaction is analogous to how quinolones bind to and inhibit DNA gyrase and topoisomerase. mdpi.com Further structural optimization of this compound involved modifications to the aromatic thiourea (B124793) substituent, such as a 4-(trifluoromethyl)phenyl group, which contributed to its enhanced potency. nih.gov The thiourea and N-alkyl moieties are identified as key pharmacophoric groups for its activity. nih.gov

Disruption of DNA Double-Strand Break (DSB) Repair Pathway

This compound is a potent inhibitor of the bacterial DNA double-strand break repair complex AddAB. focusbiomolecules.comtribioscience.comfocusbiomolecules.com By inhibiting these critical repair enzymes, this compound disrupts the bacteria's intrinsic ability to repair DNA breaks. imperial.ac.uk This disruption is significant because DNA double-strand breaks are highly lethal lesions that, if left unrepaired, can lead to bacterial cell death. researchgate.net The inhibition of the DSB repair pathway by this compound amplifies the effects of DNA-damaging agents, including certain antibiotics and the host immune system's attacks. imperial.ac.ukresearchgate.net Studies have shown that defects in the double-strand break repair pathway can lead to a substantial re-sensitization of antibiotic-resistant bacteria to various bactericidal antibiotics. researchgate.netprereview.orgbiorxiv.org

Modulation of Bacterial SOS Response

Beyond its direct inhibition of DNA repair complexes, this compound also plays a crucial role in modulating the bacterial SOS response. The SOS response is a global transcriptional regulatory network activated in bacteria in response to extensive DNA damage. This response is pro-mutagenic, meaning it promotes hypermutation and can accelerate the emergence of antibiotic resistance. nih.govresearchgate.netimperial.ac.uk

This compound has been shown to inhibit the bacterial SOS response to DNA damage. nih.govscientificlabs.co.uksigmaaldrich.comresearchgate.netnih.govimperial.ac.uknih.govbertin-bioreagent.com Cellular reporter assays have indicated that this compound decreases SOS activation, consistent with its proposed inhibition of AddAB-mediated SOS activation. nih.govresearchgate.net By suppressing this mutagenic SOS response, this compound has been demonstrated to reduce the rate at which S. aureus develops resistance to ciprofloxacin. nih.govresearchgate.net This dual mechanism of action—inhibiting DNA repair and modulating the SOS response—positions this compound as a promising compound for combating antibiotic resistance.

Inhibition of SOS Response Induction

This compound acts as an inhibitor of the bacterial SOS response, a crucial DNA damage repair pathway that promotes bacterial survival and can lead to hypermutation and antibiotic resistance nih.govnih.govresearchgate.nettandfonline.com. The SOS response is typically activated upon genotoxic stress, where the RecA protein senses DNA damage and subsequently induces the autocleavage of the LexA repressor, leading to the expression of SOS regulon genes researchgate.netresearchgate.net.

Studies have shown that this compound inhibits the ciprofloxacin-induced bacterial SOS response in a concentration-dependent manner bertin-bioreagent.combioscience.co.ukmedkoo.com. This inhibition is indicative of its interference with the SOS activation pathway, which is often initiated by the processing of DNA double-strand breaks by complexes like AddAB and RecBCD nih.govnih.govresearchgate.netresearchgate.net. While some research initially suggested direct induction of the SOS response by this compound in E. coli, other findings, particularly in S. aureus, consistently point to its inhibitory effect on the SOS response researchgate.netbiorxiv.org. The inhibition of the SOS response by this compound has been linked to its proposed inhibition of AddAB-mediated DNA repair pathways researchgate.net.

Downstream Effects on SOS Box Gene Expression (e.g., DNA Polymerase IV, LexA)

The inhibition of the SOS response by this compound has direct downstream effects on the expression of SOS box genes. In the absence of DNA damage, the LexA repressor binds to SOS boxes, blocking the transcription of SOS regulon genes researchgate.net. Upon activation of the SOS response, LexA autocleavage derepresses these genes, which include those encoding error-prone DNA polymerase IV and LexA itself nih.govresearchgate.netresearchgate.net. By inhibiting the SOS response, this compound is expected to suppress the upregulation of these genes. This suppression of error-prone DNA polymerases, such as DNA Polymerase IV, is critical because these enzymes contribute to hypermutation and the emergence of antibiotic resistance nih.govresearchgate.net.

Secondary/Direct Targets and Off-Target Effects

Beyond its impact on the SOS response, this compound also exhibits direct antibacterial activity and targets essential bacterial enzymes.

Direct Bacteriostatic Activity and DNA Gyrase (GyrA/GyrB) Targeting

This compound exhibits direct bacteriostatic activity, and subsequent research has identified DNA gyrase as a significant target for this activity imperial.ac.ukimperial.ac.uk. DNA gyrase is a crucial bacterial type II topoisomerase involved in DNA replication, repair, and transcription by managing DNA supercoiling mdpi.com. The bacteriostatic activity of this compound and its targeting of DNA gyrase have been confirmed through studies involving the generation of S. aureus isolates with increased minimum inhibitory concentrations (MICs) for this compound, which revealed single mutations in the gyrA gene imperial.ac.ukimperial.ac.uk. This suggests that DNA gyrase is a primary mode of action in some bacterial species, such as E. coli biorxiv.org.

Table 1: this compound Activity Against Bacterial Strains (EC50 values) bertin-bioreagent.combioscience.co.uk

Bacterial StrainEC50 (µM)
E. coli0.5
S. aureus (MRSA)0.21
S. aureus (MSSA)3.8

Note: The EC50 values represent the effective concentration for 50% growth inhibition when this compound is used alone.

Whole-genome sequencing of S. aureus isolates resistant to this compound consistently revealed single point mutations in the gyrA gene, specifically at positions like Ser83Leu and Asp87Asn in E. coli, indicating that the GyrA subunit of DNA gyrase is a direct target for the bacteriostatic activity of this compound biorxiv.orgimperial.ac.ukimperial.ac.uk. In silico binding analyses have also provided insights into the interaction of this compound with GyrA, suggesting specific binding sites bsac.org.uk.

In addition to its interaction with GyrA, in silico docking studies have predicted that this compound interacts with a second target in the GyrB subunit of DNA gyrase imperial.ac.ukimperial.ac.ukbsac.org.uk. This proposed interaction is mediated specifically by the trifluoromethyl group present in the this compound molecule imperial.ac.ukimperial.ac.ukbsac.org.ukwikipedia.org. The importance of this trifluoromethyl moiety for the compound's potency and its synergistic effects with other antibiotics, such as daptomycin (B549167), has been confirmed through structure-activity relationship (SAR) approaches imperial.ac.ukimperial.ac.ukbsac.org.uk.

Evaluation of Activity against Topoisomerase IV

While this compound shares structural similarities with quinolone antibiotics, which typically inhibit both DNA gyrase and topoisomerase IV, its activity against topoisomerase IV has been subject to evaluation biorxiv.orgmdpi.comresearchgate.net. Some studies, particularly those using purified proteins in bulk biochemical assays, initially claimed no significant interactions with topoisomerase IV researchgate.netbiorxiv.orgresearchgate.net. However, patterns of strain sensitivity and resistance mutations observed in E. coli suggest that while DNA gyrase is a primary target, topoisomerase IV might also be inhibited to some degree, especially given that mutations conferring resistance to quinolones (which target both gyrase and topoisomerase IV) also confer resistance to this compound biorxiv.orgbiorxiv.org. Nevertheless, some research indicates minimal activity against purified DNA gyrase and topoisomerase in vitro at concentrations higher than those required for cellular growth inhibition, suggesting that these might not be the sole or primary direct targets in all contexts researchgate.net.

Differentiation from Quinolone Mechanism of Action

While this compound was developed from a modified quinolone substructure, its primary molecular mechanism of action fundamentally differentiates it from traditional quinolone antibiotics wikipedia.orgbibliomed.org.

Quinolones , such as ciprofloxacin, exert their bactericidal effects by directly inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV bibliomed.orgwikipedia.orgvella-beauty.combiorxiv.orgaua.gr. These enzymes are essential for modulating DNA supercoiling, a process critical for DNA replication, transcription, and cell division vella-beauty.com. Quinolones function as "topoisomerase poisons" by stabilizing the transient DNA-enzyme cleavage complexes, which leads to the accumulation of irreversible DNA double-strand breaks and ultimately bacterial cell death biorxiv.org.

In contrast, This compound primarily targets the bacterial DNA repair machinery (AddAB/RecBCD complexes) and the SOS response pathway wikipedia.orgwikipedia.orguspto.govwu.ac.thnih.govbiorxiv.orgwikipedia.org. Instead of directly inducing DNA damage by poisoning topoisomerases, this compound enhances the effects of existing DNA damage by preventing its repair and by suppressing the bacterial stress response that promotes mutations and resistance wikipedia.orgbiorxiv.orgwikipedia.org. This distinction is crucial for its role as an antibiotic potentiator. For instance, this compound has been shown to sensitize multidrug-resistant S. aureus to fluoroquinolone antibiotics like ciprofloxacin, even when resistance to ciprofloxacin is due to mutations in its target, DNA gyrase wikipedia.orguspto.govwu.ac.thbiorxiv.orgwikipedia.org. This synergistic effect highlights that this compound's mechanism is complementary to, rather than identical to, that of quinolones. The development of this compound was driven by the urgent need for molecules with novel mechanisms of action to combat the rising threat of antimicrobial resistance wikipedia.orgwikipedia.orgwu.ac.thbiorxiv.orgwikipedia.org.

The following table summarizes the key mechanistic differences:

FeatureThis compoundQuinolones (e.g., Ciprofloxacin)
Primary Target Bacterial DNA repair complexes (AddAB/RecBCD), SOS response pathway wikipedia.orgwikipedia.orguspto.govwu.ac.thnih.govwikipedia.orgBacterial DNA gyrase and Topoisomerase IV bibliomed.orgwikipedia.orgvella-beauty.combiorxiv.orgaua.gr
Mechanism of Action Inhibits DNA damage repair; suppresses SOS response; potentiates DNA damage wikipedia.orgwikipedia.orgbiorxiv.orgwikipedia.orgStabilizes DNA-topoisomerase cleavage complexes, leading to DNA breaks and cell death biorxiv.org
Role in Combination Therapy Sensitizes bacteria to DNA-damaging antibiotics (e.g., ciprofloxacin) wikipedia.orguspto.govwu.ac.thbiorxiv.orgwikipedia.orgDirect bactericidal agents wikipedia.org
Effect on Resistance Suppresses emergence of resistance wikipedia.orgResistance often develops through target-site mutations or efflux pumps vella-beauty.comaua.gr

Structure Activity Relationship Sar and Analogue Development

Comprehensive SAR Studies of the IMP-1700 Scaffold

The first comprehensive SAR study of the this compound scaffold has been reported, addressing the previous lack of detailed understanding regarding this series of compounds. nih.govwikipedia.orgbiorxiv.orgnih.govfishersci.sersc.org These studies involved systematic variation at multiple structural positions within the this compound molecule. nih.govwikipedia.org The objective was to identify key pharmacophoric requirements for both DNA-damage potentiation and SOS response inhibition, which are central to this compound's mechanism of action. fishersci.se

Identification of Key Pharmacophoric Groups for Biological Activity

Through extensive SAR exploration, key pharmacophoric groups within the this compound scaffold essential for its biological activity have been identified. nih.govwikipedia.orgbiorxiv.orgnih.govfishersci.sersc.org These groups are crucial for the compound's ability to potentiate DNA damage and inhibit the bacterial SOS response. fishersci.se

Elucidation of Modifiable Structural Positions (e.g., thiourea (B124793), N-alkyl groups)

The comprehensive SAR investigation of this compound has successfully elucidated several modifiable structural positions within the molecule. Notably, the thiourea and N-alkyl groups were identified as sites that tolerate modification, allowing for the synthesis of various analogues. nih.govwikipedia.org Alterations to the thiourea linker were achieved through reactions with 4-(trifluoromethyl)phenyl-substituted electrophiles, while S-alkylated thiourea analogues were formed by reacting this compound with primary alkyl bromides. nih.gov Previous studies had also explored the SAR of the piperazine (B1678402) group, indicating a limited tolerance for variation at this position. nih.gov Other structural components, including the phenyl, quinolone, carboxylic acid, and cyclopropyl (B3062369) groups, were also points of variation explored in these studies.

Development and Characterization of Potent Analogues (e.g., OXF-077)

The systematic SAR exploration has led to the development and characterization of more potent analogues of this compound. Among these, OXF-077 (also referred to as compound 39 in some studies) has emerged as the most potent analogue reported to date. nih.govwikipedia.orgbiorxiv.orgnih.govfishersci.sersc.org OXF-077 was specifically delivered as the best-performing compound from this series due to its enhanced activity. fishersci.se

This compound itself is a potent inhibitor of the bacterial DNA double-strand break repair complex AddAB, capable of synergistically sensitizing methicillin-resistant Staphylococcus aureus (MRSA) to ciprofloxacin (B1669076) with a reported EC50 of 0.6 nM. It also effectively inhibits the ciprofloxacin-induced bacterial SOS response.

Comparative analysis with its analogues, particularly OXF-077, highlights the improvements achieved through SAR studies. OXF-077 not only potentiates DNA damage but also effectively inhibits the evolution of quinolone resistance in S. aureus. fishersci.se Furthermore, OXF-077 has demonstrated the capacity to re-sensitize bacteria that have already acquired resistance to ciprofloxacin, reducing their minimum inhibitory concentration (MIC) to levels observed in bacteria not exposed to the antibiotic. nih.govwikipedia.org

The following table provides a comparative overview of this compound and selected analogues, illustrating their activity in ciprofloxacin (CFX) potentiation and SOS response inhibition.

Table 1: Comparative Analysis of this compound and Selected Analogues (Note: This table is presented as a static representation of an interactive data table.)

CompoundCFX IC50 (µM)SOS Inhibition at 2.5 µM (%)SOS Inhibition IC50 (µM)
ML-328 (2)>103.7 ± 0.2925 ± 2.0
This compound (3)7.6 ± 0.1460 ± 8.00.071 ± 0.0018
Analogue A3.2 ± 0.2039 ± 4.00.92 ± 0.035
Analogue B>103.0 ± 2.06.1 ± 0.33
Analogue C>1042 ± 2.02.5 ± 0.19
Analogue D>1013 ± 1.0>10
Analogue E>1017 ± 7.03.5 ± 0.12
Analogue F6.0 ± 0.4146 ± 8.00.65 ± 0.047
Analogue G6.8 ± 0.2745 ± 9.03.0 ± 0.16
Analogue H>1062 ± 6.00.20 ± 0.021
Analogue I9.0 ± 0.2824 ± 2.01.8 ± 0.12
Analogue J>1016 ± 4.04.9 ± 0.17
Analogue K1.8 ± 0.06027 ± 4.01.3 ± 0.050
Analogue L8.5 ± 0.3459 ± 9.00.36 ± 0.040
OXF-077 (39)>540 ± 2.02.2 ± 0.21

Data extracted and adapted from relevant research findings. wikipedia.org

A statistically significant correlation has been observed between the DNA-damage potentiation capabilities and the SOS-response inhibition across the series of this compound analogues. wikipedia.org This correlation suggests that the structural modifications leading to enhanced DNA-damage potentiation also contribute to a more effective inhibition of the bacterial SOS response, reinforcing the dual mechanism of action for these compounds in combating antimicrobial resistance. wikipedia.org

Biological Activities and Therapeutic Implications in Preclinical Models

Potentiation of Existing Antibiotic Efficacy

IMP-1700 has demonstrated a notable capacity to augment the effectiveness of various established antibiotics, especially against resistant bacterial strains.

This compound is a potent small-molecule inhibitor of bacterial DNA repair, specifically targeting the AddAB/RecBCD protein complexes sci-toys.comzhanggroup.orgnih.govbibliomed.orgchembase.cnvella-beauty.com. This inhibitory action is crucial for its ability to re-sensitize multidrug-resistant Staphylococcus aureus (MRSA) to fluoroquinolone antibiotics like ciprofloxacin (B1669076) sci-toys.comzhanggroup.orgnih.govbibliomed.orgchembase.cnvella-beauty.comnih.gov. This re-sensitization is effective even when bacterial resistance stems from point mutations in the fluoroquinolone target, DNA gyrase sci-toys.com.

Studies have shown that this compound potentiates the DNA damage induced by quinolone antibiotics sci-toys.comnih.govchembase.cn. For instance, this compound demonstrated a synergistic effect with ciprofloxacin against MRSA, evidenced by a combination index value of 0.7 zhanggroup.org. The sensitization manifests as a reduction in the minimum inhibitory concentration (MIC) for ciprofloxacin in the presence of this compound metabolomicsworkbench.org. Quantitatively, this compound (referred to as compound 10 in some studies) synergizes with ciprofloxacin nih.gov.

Table 1: Synergistic Potentiation of Ciprofloxacin by this compound against MRSA

CombinationCombination Index (CI) ValueEffectBacterial Strain
This compound + Ciprofloxacin0.7SynergyMethicillin-Resistant S. aureus (MRSA) zhanggroup.org

Beyond quinolones, this compound has been shown to potentiate the activity of other antibiotic classes, including co-trimoxazole, daptomycin (B549167), and cloxacillin (B1194729) psu.edubertin-bioreagent.com. Its bactericidal synergy against S. aureus was found to be most potent when combined with daptomycin psu.edubertin-bioreagent.com. This synergy with daptomycin is more pronounced than that observed with other known gyrase inhibitors.

The synergistic activity of this compound with daptomycin is mediated by DNA gyrase psu.edubertin-bioreagent.com. Research indicates that DNA gyrase is a target for the bacteriostatic activity of this compound, as evidenced by the acquisition of a single mutation in GyrA in S. aureus isolates exhibiting increased this compound minimum inhibitory concentration (MIC) psu.edubertin-bioreagent.com.

In silico docking analyses predict that this compound interacts with a secondary binding site within the GyrB subunit of DNA gyrase, specifically via its trifluoromethyl group. The importance of this moiety for the observed synergy with daptomycin has been confirmed through structure-activity relationship (SAR) studies psu.edubertin-bioreagent.com.

DNA gyrase plays a critical role in the DNA replication and chromosome segregation stages of staphylococcal cell division bertin-bioreagent.com. While daptomycin primarily targets the bacterial membrane, it also binds to the septum psu.edubertin-bioreagent.com. This compound has been observed to increase the number of cells in growth phase 3 (characterized by a complete septum) and enhance daptomycin binding at the septum psu.edubertin-bioreagent.com. These findings collectively suggest that targeting DNA gyrase with this compound can disrupt the staphylococcal cell cycle, thereby improving the efficacy of daptomycin psu.edubertin-bioreagent.com.

Suppression of Antibiotic Resistance Evolution

This compound's mechanism of action extends to actively suppressing the emergence of antibiotic resistance, a critical aspect in combating antimicrobial resistance.

This compound effectively inhibits the bacterial SOS response to DNA damage sci-toys.comzhanggroup.orgnih.govmetabolomicsworkbench.org. The SOS response is a crucial DNA repair pathway in bacteria that, when activated, can lead to hypermutation and the development of antibiotic resistance mechanisms zhanggroup.orgnih.gov. Cellular reporter assays have demonstrated that this compound inhibits the ciprofloxacin-induced bacterial SOS response in a concentration-dependent manner sci-toys.comzhanggroup.org. Furthermore, the growth inhibition caused by this compound is consistent with its proposed inhibition of AddAB-mediated SOS activation metabolomicsworkbench.org. This compound achieves this by inhibiting the bacterial DNA double-strand break repair complex AddAB bibliomed.orgvella-beauty.com, which, along with RecBCD, initiates the processes leading to homologous DNA repair and SOS response activation sci-toys.comnih.govchembase.cnnih.govmetabolomicsworkbench.org.

By inhibiting the mutagenic SOS response, compounds like this compound and its more potent analogue, OXF-077, have been shown to suppress the rate at which S. aureus develops resistance to ciprofloxacin nih.gov. This suppression of resistance evolution is directly linked to the inhibition of the SOS pathway, highlighting a novel strategy for combating antimicrobial resistance nih.gov.

Impact on Bacterial Physiology and Virulence (excluding host-specific interactions beyond general immune response)

This compound exerts significant effects on bacterial physiology, particularly influencing fundamental processes such as cell cycle, division, and DNA damage response. Its mechanism of action offers a unique avenue for combating bacterial infections, including those caused by multidrug-resistant strains.

Effects on Staphylococcal Cell Cycle and Division

This compound has been observed to disturb the staphylococcal cell cycle and division. Research indicates that DNA gyrase plays a crucial role in the DNA replication and chromosome segregation stages of staphylococcal cell division. This compound has been shown to increase the number of Staphylococcus aureus cells in growth phase 3, characterized by a complete septum, suggesting an interference with the normal progression of cell division fishersci.ca. Furthermore, studies in Escherichia coli suggest that this compound's primary mode of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial cell processes, including division citeab.com.

Potential to Promote Immune Clearance of Infections (via increased DNA damage)

A significant therapeutic implication of this compound lies in its potential to enhance the host immune system's ability to clear bacterial infections. By inhibiting bacterial DNA repair mechanisms, specifically those mediated by the AddAB/RecBCD protein complexes, this compound sensitizes bacteria to DNA damage vella-beauty.commims.com. This sensitization can amplify the effects of DNA damage inflicted by the host immune system, such as the oxidative burst generated by neutrophils during infection mims.comguidetopharmacology.org. Consequently, this increased susceptibility to immune-mediated DNA damage could promote the immune clearance of infections, offering a novel strategy to combat antibiotic resistance by leveraging the body's natural defenses vella-beauty.commims.comguidetopharmacology.org.

Activity against various bacterial species (e.g., E. coli, methicillin-sensitive S. aureus)

This compound demonstrates direct antibacterial activity against a range of bacterial species, including Escherichia coli and both methicillin-resistant and methicillin-sensitive Staphylococcus aureus (MRSA and MSSA) when used as a standalone agent 197.255.126uni.luwikipedia.org. The half-maximal effective concentrations (EC50s) highlight its potency across these strains.

Table 1: EC50 Values of this compound Against Various Bacterial Species

Bacterial SpeciesEC50 (µM)
Escherichia coli0.5
Methicillin-resistant S. aureus0.21
Methicillin-sensitive S. aureus3.8

Data derived from 197.255.126.

In Vitro and In Vivo (Non-human) Efficacy Assessment

The efficacy of this compound has been rigorously assessed through various preclinical models, both in vitro and in vivo (non-human), providing crucial insights into its mechanism of action and therapeutic potential.

Reporter Assays for SOS Response Activity

Cellular reporter assays have been instrumental in demonstrating this compound's ability to inhibit the bacterial SOS response to DNA damage vella-beauty.comguidetopharmacology.org197.255.126uni.luwikipedia.orguspto.govnih.govwikipedia.org. The SOS response is a critical bacterial DNA repair pathway activated in response to DNA damage, often leading to increased mutagenesis and antibiotic resistance mims.com. In these assays, the SOS response is typically induced by DNA-damaging agents like ciprofloxacin, and its activation is monitored through the expression of a reporter gene (e.g., green fluorescent protein, GFP) under the control of the recA promoter, a key component of the SOS pathway vella-beauty.comfishersci.ca. This compound has been shown to decrease SOS activation in a concentration-dependent manner, consistent with its proposed inhibition of AddAB-mediated SOS activation vella-beauty.comfishersci.ca. This inhibition of the SOS response by this compound is a crucial aspect of its potential to combat antibiotic resistance wikipedia.org.

Synergy and Potentiation Assays (e.g., Combination Index)

A notable characteristic of this compound is its synergistic activity with existing antibiotics, particularly quinolones like ciprofloxacin, and also with daptomycin. Synergy and potentiation assays, often quantified using the Combination Index (CI), demonstrate that this compound can significantly enhance the efficacy of these antibiotics, especially against resistant strains. A Combination Index (CI) value of less than 1 indicates synergism, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism vella-beauty.com.

This compound has been shown to synergize with ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA), exhibiting a combination index of 0.70 vella-beauty.com197.255.126uni.luwikipedia.orgwikipedia.orgciteab.com. This synergy is further supported by a dose-reduction index (DRI) of 2.8, indicating that a lower concentration of ciprofloxacin is required to achieve the same effect when combined with this compound vella-beauty.comwikipedia.org. Beyond ciprofloxacin, this compound has also demonstrated potent bactericidal synergy with daptomycin against S. aureus, with DNA gyrase identified as mediating this synergistic effect fishersci.ca.

Table 2: Synergistic Activity of this compound with Antibiotics against MRSA

CombinationCombination Index (CI)Dose Reduction Index (DRI)
This compound + Ciprofloxacin0.702.8

Data derived from vella-beauty.comwikipedia.org.

Serial Passaging Experiments for Resistance Acquisition

Serial passaging experiments have been instrumental in understanding the potential for bacteria to acquire resistance to this compound and its analogues. Studies involving Staphylococcus aureus have shown that isolates can develop increased minimum inhibitory concentrations (MICs) to this compound through serial exposure wikipedia.orgfishersci.ca. Whole-genome sequencing of these resistant S. aureus isolates revealed a consistent single nucleotide polymorphism (SNP) in the gyrA gene, specifically a Ser84 to Leu mutation wikipedia.orgfishersci.ca. This finding suggests that DNA gyrase, a crucial bacterial enzyme involved in DNA replication and chromosome segregation, serves as a target for the bacteriostatic activity of this compound wikipedia.orgfishersci.ca. Furthermore, the acquisition of this gyrA mutation in S. aureus strains resistant to this compound was observed to abrogate the synergistic effect when co-administered with daptomycin wikipedia.org.

In the context of preventing resistance emergence, an analogue of this compound, designated OXF-077, has shown promise. Serial passaging experiments demonstrated that OXF-077 could suppress the rate of ciprofloxacin resistance emergence in S. aureus wikipedia.org. When S. aureus isolates were serially passaged with a combination of ciprofloxacin and OXF-077, or ciprofloxacin and dimethyl sulfoxide (B87167) (DMSO) as a control, the ciprofloxacin MIC of these isolates, when co-treated with OXF-077, was reduced to 0.25 µg/mL wikipedia.org. This indicates that OXF-077 significantly reduced the tolerance to ciprofloxacin, even bringing it below the EUCAST clinical breakpoint wikipedia.org. Importantly, OXF-077 also demonstrated the ability to re-sensitize bacteria that had already acquired resistance to ciprofloxacin, restoring their MIC to levels observed in bacteria not previously exposed to the antibiotic wikipedia.org.

Table 1: Impact of OXF-077 on Ciprofloxacin MIC in S. aureus During Serial Passaging

Treatment GroupCiprofloxacin MIC (µg/mL) when co-treated with OXF-077
Ciprofloxacin + OXF-0770.25 wikipedia.org
Ciprofloxacin + DMSO0.25 wikipedia.org

Growth Inhibition Assays

Growth inhibition assays have elucidated the direct effects of this compound on bacterial proliferation and its interaction with key bacterial stress responses. This compound's primary mechanism involves inhibiting the bacterial SOS-response, a critical DNA damage repair pathway, which is consistent with its proposed inhibition of AddAB-mediated SOS activation fishersci.cawikidata.org. Studies have shown that growth inhibition induced by this compound correlates with a decrease in the SOS response fishersci.ca.

In Escherichia coli models, this compound was observed to induce the SOS response directly uni.lu. This induction was found to be dependent on RecB and was abolished in SOS-defective ΔrecA strains and absent in DSBR-defective ΔrecB genetic backgrounds, confirming the involvement of these repair pathways uni.lu. Quantitative determinations of Minimum Inhibitory Concentrations (MICs) for this compound in E. coli wild-type, ΔrecA, and ΔrecB mutants demonstrated that the deletion of either recA or recB significantly reduced the MICs of this compound, indicating increased sensitivity in these DNA repair-deficient strains uni.lu.

Beyond its effects on DNA repair, this compound has shown potentiation of other antibiotics. It sensitizes multidrug-resistant Staphylococcus aureus to ciprofloxacin, where resistance is often mediated by mutations in DNA gyrase researchgate.netmims.comciteab.com. Furthermore, this compound exhibits significant synergy with daptomycin against S. aureus, often more potently than other known gyrase inhibitors wikipedia.org. This synergy is partly attributed to this compound's ability to inhibit the incorporation of D-alanine into the bacterial cell wall wikipedia.org. Preclinical data suggest that this compound increases the number of S. aureus cells in growth phase 3 (characterized by a complete septum) and enhances daptomycin binding at the septum, thereby disturbing the staphylococcal cell cycle and improving daptomycin efficacy fishersci.ca.

While this compound was initially optimized as a potentiator of DNA damage in MRSA by targeting the AddAB/RecBCD complexes researchgate.netmims.comciteab.com, some studies in E. coli suggest that its primary mode of action at higher concentrations might also involve inhibition of DNA gyrase and topoisomerase IV, as specific mutations in gyrA conferred resistance to this compound uni.lu. However, other research indicates that this compound does not inhibit DNA gyrase to achieve synergy with ciprofloxacin citeab.com. This suggests a complex interplay of targets and mechanisms.

Table 2: SOS Response Inhibition by this compound and Select Analogues at 2.5 µM

CompoundSOS Inhibition (%)
This compound (Compound 3)60 wikidata.org
Compound 225 wikidata.org
Cyclohexyl (Compound 4)39 wikidata.org
Phenyl Analogues (e.g., 5, 7, 8)<20 wikidata.org

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound in E. coli Strains

E. coli StrainMIC (µM)
Wild-typeReduced by deletion of recA or recB uni.lu
ΔrecAReduced compared to wild-type uni.lu
ΔrecBReduced compared to wild-type uni.lu

Note: Specific numerical MIC values for this compound in E. coli wild-type, ΔrecA, and ΔrecB mutants were not explicitly provided in the available snippets, but the trend of reduction was clearly stated uni.lu.

Methodological Approaches in Imp 1700 Research

Chemical Synthesis and Analog Generation

The development of IMP-1700 (also referred to as compound 3 or 10 in some studies) involved a rational, hypothesis-driven compound optimization process nih.govnih.govresearchgate.net. Its structure was designed by substituting the pipemidic acid substructure with a ciprofloxacin (B1669076) substructure, aiming for DNA intercalation as a potential inhibition mechanism nih.govresearchgate.net. Further optimization involved modifying the aromatic thiourea (B124793) substituent to a 4-(trifluoromethyl)phenyl group nih.govresearchgate.net.

Comprehensive structure-activity relationship (SAR) studies have been conducted on the this compound scaffold, identifying key pharmacophoric groups and revealing sites that tolerate modification, such as the thiourea and N-alkyl groups nih.govresearchgate.netrsc.org. These studies have led to the development of more potent analogues, such as OXF-077, which is a potent inhibitor of the mutagenic SOS response and suppresses the rate of ciprofloxacin resistance emergence in Staphylococcus aureus nih.govresearchgate.netrsc.org. The synthesis typically involves multi-step reactions, for instance, this compound was synthesized in a 33% yield over five steps researchgate.net.

Biochemical Assays for Target Engagement (e.g., AddAB/RecBCD, DNA Gyrase, Topoisomerase IV)

Biochemical assays are crucial for identifying and confirming the direct molecular targets of this compound. Initially, this compound was identified as a potent inhibitor of the bacterial DNA double-strand break repair complex AddAB nih.govresearchgate.netfocusbiomolecules.comtribioscience.com. This inhibition of AddAB/RecBCD complexes is a key aspect of its mechanism, sensitizing bacteria to DNA damage nih.govimperial.ac.uk.

While this compound contains quinolone antibiotic motifs, initial in vitro biochemical assays using purified proteins, such as DNA gyrase and topoisomerase IV, showed minimal activity of this compound and its analogues against these enzymes at concentrations where ciprofloxacin was effective researchgate.netbiorxiv.org. For example, ciprofloxacin inhibited gyrase with an IC₅₀ of 0.28 ± 0.03 µM, whereas this compound showed minimal activity at 12.5 µM researchgate.net.

However, further research, particularly through the generation of this compound-resistant S. aureus isolates, revealed that DNA gyrase is indeed a target for the bacteriostatic activity of this compound imperial.ac.ukbsac.org.uk. Mutations in gyrA (e.g., Ser84→Leu) conferred resistance to this compound, indicating DNA gyrase as a direct target responsible for its intrinsic antibacterial activity and its synergy with daptomycin (B549167) imperial.ac.ukbsac.org.uk. This highlights a dual targeting mechanism, where this compound inhibits both DNA repair (AddAB) and DNA gyrase.

Table 1: Summary of this compound Target Engagement in Biochemical Assays

Target Complex/EnzymeObserved Activity/InteractionNotes
AddAB/RecBCDPotent inhibitorPrimary DNA repair target, confirmed by pulldown assays nih.govresearchgate.netfocusbiomolecules.comtribioscience.com.
DNA GyraseDirect target for bacteriostatic activity and synergy with daptomycin imperial.ac.ukbsac.org.uk. Initial in vitro assays showed minimal direct inhibition at certain concentrations researchgate.netbiorxiv.org.Resistance mutations in gyrA confirm its role as a target imperial.ac.ukbsac.org.uk.
Topoisomerase IVMinimal direct inhibition in in vitro assays researchgate.netbiorxiv.org.

Cellular Reporter Assays (e.g., GFP-based SOS reporter assays)

Cellular reporter assays, particularly GFP-based SOS reporter assays, are instrumental in assessing this compound's impact on bacterial stress responses. This compound has been shown to inhibit the bacterial SOS response to DNA damage, a process that promotes hypermutation and antibiotic resistance nih.govnih.govrsc.orgresearchgate.netbertin-bioreagent.commedkoo.com.

In Staphylococcus aureus strains transformed to express GFP under the control of the recA promoter (JE2-precA-gfp), ciprofloxacin (CFX) treatment typically induces GFP fluorescence, indicating SOS activation due to DNA damage. In contrast, this compound causes a decrease in normalized GFP fluorescence per cell, consistent with its proposed inhibition of AddAB-mediated SOS activation researchgate.net. This demonstrates this compound's ability to suppress the DNA repair pathway that contributes to resistance nih.govresearchgate.netbertin-bioreagent.commedkoo.com.

Whole-Genome Sequencing for Resistance Mechanisms

Whole-genome sequencing (WGS) is a powerful tool used to identify the genetic basis of resistance to this compound. In studies aimed at understanding the direct antibacterial activity of this compound, S. aureus isolates exhibiting increased minimum inhibitory concentrations (MIC) to this compound were generated through serial passaging imperial.ac.ukbsac.org.uk.

WGS analysis of these resistant isolates revealed a single nucleotide polymorphism (SNP) in the gyrA gene (specifically, a Ser84→Leu mutation) imperial.ac.ukbsac.org.uk. This finding strongly indicated that DNA gyrase is a target for this compound's bacteriostatic activity and that mutations in this gene can confer resistance to the compound imperial.ac.ukbsac.org.uk. This approach is critical for identifying novel drug targets and understanding resistance pathways nih.gov.

In Silico Docking and Molecular Modeling

Computational methods, such as in silico docking and molecular modeling, are employed to predict and understand the binding interactions of this compound with its target proteins. These techniques complement experimental biochemical assays by providing structural insights into drug-target engagement researchgate.netinformahealthcare.comjpionline.org.

In silico docking predicted that this compound possesses a potential second binding site within the GyrB subunit of DNA gyrase imperial.ac.ukbsac.org.uk. This computational prediction was further supported by subsequent structure-activity relationship (SAR) studies, which confirmed the importance of the trifluoromethyl group of this compound for its potency and synergy with daptomycin, suggesting its role in this predicted binding site imperial.ac.ukbsac.org.uk.

Affinity-Based Proteomics (e.g., Compound-Functionalized Sepharose Pulldown)

Affinity-based proteomics techniques are used to directly identify and validate protein targets of small molecules in complex biological mixtures. For this compound, compound-functionalized Sepharose pulldown assays were successfully employed nih.govresearchgate.netbioms.sefrontiersin.org.

In this method, this compound was functionalized onto Sepharose resin, creating an affinity matrix researchgate.net. When applied to E. coli lysates co-expressing StrepII-AddA and His₆-AddB, the this compound-functionalized Sepharose resin allowed for the co-isolation of the AddAB complex nih.govresearchgate.net. This direct evidence further supported the interaction between this compound and the AddAB DNA repair complex, validating it as a key target nih.govresearchgate.net.

Microscopy Techniques (e.g., for daptomycin binding and cell morphology)

Microscopy techniques are utilized to visualize the cellular effects of this compound, including its influence on bacterial morphology and the binding of co-administered antibiotics. For instance, microscopy was used to investigate the synergy between this compound and daptomycin imperial.ac.ukbsac.org.uk.

Studies showed that this compound could increase the number of Staphylococcus aureus cells in growth phase 3 (characterized by a complete septum) and enhance daptomycin binding at the septum imperial.ac.ukbsac.org.uk. This suggests that this compound's targeting of DNA gyrase can disrupt the staphylococcal cell cycle, thereby improving the efficacy of daptomycin, which primarily targets the bacterial membrane but also binds to the septum imperial.ac.ukbsac.org.uk. Other microscopy techniques, such as scanning electron microscopy and confocal laser-scanning microscopy, have also been employed in related studies to verify effects on biofilm formation and cell morphology researchgate.net.

Future Research Directions and Unanswered Questions

Further Elucidation of IMP-1700's Comprehensive Mechanism of Action

Initial studies have successfully identified a dual-targeting mechanism for this compound in Staphylococcus aureus. The primary target is the AddAB (also known as RexAB in S. aureus) DNA repair complex, which accounts for its ability to sensitize bacteria to DNA-damaging antibiotics like ciprofloxacin (B1669076). nih.govresearchgate.net Inhibition of this complex disrupts DNA double-strand break repair and consequently blocks the induction of the mutagenic SOS response. nih.govimperial.ac.uk

However, this compound also exhibits direct bacteriostatic activity, which is attributed to a secondary target: the essential enzyme DNA gyrase. imperial.ac.uk Whole-genome sequencing of S. aureus isolates with resistance to this compound revealed a single mutation in the gyrA gene. imperial.ac.uk Furthermore, computational modeling predicts a potential second interaction site on the GyrB subunit, mediated by the compound's trifluoromethyl group. imperial.ac.uk

Unanswered questions remain regarding the full scope of its cellular interactions. Future research must focus on:

Comprehensive Target Profiling: Confirmation of target engagement in live cells is required to understand the full range of cellular targets. researchgate.net While initial pull-down assays using this compound-functionalized Sepharose have provided evidence for the interaction with the AddAB complex, a complete cellular target profile is still needed. nih.govresearchgate.net

Structural Biology: High-resolution crystal structures of this compound bound to both the AddAB complex and DNA gyrase are needed. This would clarify the precise molecular interactions and provide a definitive blueprint for mechanism-based drug design.

Off-Target Effects: At higher concentrations, there is a possibility of off-target engagement, including more pronounced interactions with DNA gyrase or topoisomerase IV. nih.gov A thorough investigation is needed to distinguish between selective, low-concentration effects and potential off-target activities at higher doses.

Optimization of this compound Analogues for Enhanced Activity and Specificity

The development of this compound was the result of a rational, hypothesis-driven optimization of an earlier inhibitor, ML328. nih.govnih.gov This process involved replacing a pipemidic acid substructure with a ciprofloxacin (CFX) substructure and optimizing the aromatic thiourea (B124793) substituent to a 4-(trifluoromethyl)phenyl group. nih.gov This yielded a compound with nanomolar potency in sensitizing methicillin-resistant Staphylococcus aureus (MRSA) to ciprofloxacin. nih.gov

A subsequent comprehensive structure-activity relationship (SAR) study of the this compound scaffold has further refined the molecule, leading to the identification of OXF-077 as the most potent analogue to date. nih.govox.ac.uk This research identified key pharmacophoric groups and determined that modifications are tolerated at the thiourea and N-alkyl positions. nih.gov

Key areas for future optimization include:

Improving Potency and Selectivity: While OXF-077 shows enhanced potency, further modifications could improve selectivity for the AddAB/RecBCD complex over DNA gyrase, or vice versa, depending on the desired therapeutic effect (e.g., a pure adjuvant vs. a dual-action agent).

Modulating Physicochemical Properties: Analogues must be optimized for improved solubility, metabolic stability, and pharmacokinetic profiles to ensure suitability for potential in vivo applications.

Dual-Action Compounds: The potential for this chemical series to engage both DNA repair enzymes and DNA gyrase/topoisomerase IV raises the intriguing possibility of designing single molecules that can simultaneously induce DNA damage and inhibit its repair, which could decrease the rate of resistance emergence. nih.gov

Compound/AnalogueKey Structural Feature/ModificationReported Activity/PotencyReference(s)
This compound Ciprofloxacin substructure with 4-(trifluoromethyl)phenyl thiourea groupSensitizes MRSA to CFX with an EC₅₀ of 5.9 ± 0.6 nM. nih.gov
OXF-077 Optimized analogue from comprehensive SAR study of the this compound scaffoldMost potent analogue reported for DNA damage potentiation and SOS inhibition. nih.govrsc.org
Analogue 11 Urea linkage instead of thioureaRetained sub-micromolar CFX potentiation (IC₅₀ + CFX = 200 nM) with no single-agent growth inhibition. nih.gov
ML328 Parent compound with pipemidic acid substructureModerate potency; inhibits purified AddAB with an IC₅₀ of 5 µM. nih.gov

Broadening the Spectrum of Activity Across Diverse Bacterial Pathogens

Current research on this compound has predominantly focused on its activity against Gram-positive S. aureus, including multidrug-resistant MRSA strains. nih.govimperial.ac.uk The molecular targets, AddAB and RecBCD, are highly conserved, with one of the complexes present in approximately 95% of sequenced bacteria, suggesting that inhibitors could theoretically possess broad-spectrum activity. nih.gov

However, a significant knowledge gap exists regarding the efficacy of this compound against other pathogens, particularly Gram-negative bacteria. Future research must prioritize:

Systematic Screening: this compound and its optimized analogues should be systematically tested against a diverse panel of clinically relevant Gram-positive and Gram-negative pathogens, such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.

Addressing Permeability: The outer membrane of Gram-negative bacteria presents a formidable barrier to many small molecules. Future analogue design may need to specifically address chemical properties that enhance penetration into these pathogens.

Target Validation in Other Species: While the targets are conserved, subtle structural differences may exist between species. Validating that this compound effectively inhibits the RecBCD complex in Gram-negative bacteria is a crucial step.

Development of this compound as a Research Tool Molecule

This compound has been identified as a valuable tool molecule for validating bacterial DNA repair as a novel therapeutic target. nih.govimperial.ac.uknih.gov Its high potency and specific mechanism of action make it an excellent chemical probe for studying the intricate processes of DNA repair and the SOS response in bacteria. nih.govox.ac.uk

The utility of this compound as a research tool has already been demonstrated in affinity-based proteomics. An this compound-functionalized Sepharose resin was successfully used to pull down the recombinant AddAB complex from E. coli lysates, providing direct evidence of the physical interaction between the compound and its target. nih.govresearchgate.net

Future development in this area should include:

Creation of Chemical Probes: Synthesizing versions of this compound or OXF-077 that incorporate biorthogonal handles (e.g., alkynes or azides) for "click chemistry." These probes would enable more advanced studies, such as in-situ target engagement and identification of binding partners in live bacterial cells.

Fluorescent Labeling: Developing fluorescently tagged analogues to visualize the compound's localization within the bacterial cell, providing insights into its uptake and distribution.

Investigation into Combinatorial Therapeutic Strategies

A primary strength of this compound is its synergistic activity with existing antibiotics. This positions it as a potential "resistance breaker" that could restore the efficacy of drugs compromised by resistance.

Combination AgentBacterial Strain(s)Key FindingReference(s)
Ciprofloxacin Methicillin-resistant S. aureus (MRSA)This compound sensitizes resistant MRSA to ciprofloxacin with nanomolar potency. nih.govnih.gov
Daptomycin (B549167) S. aureusThis compound demonstrates potent bactericidal synergy with daptomycin, mediated by its effect on DNA gyrase and the cell cycle. imperial.ac.uk
Various Classes MRSAThe analogue OXF-077 was shown to make a range of antibiotics from different classes more effective. ox.ac.ukox.ac.uk

Future work should expand on these initial findings by:

Broadening Combinations: Systematically evaluating this compound and its analogues in combination with a wider array of antibiotics, including beta-lactams, aminoglycosides, and others. researchgate.net

Exploring Synergy with Host Immunity: Investigating whether this compound can sensitize bacteria to the DNA damage caused by the oxidative burst from host immune cells, such as neutrophils. imperial.ac.uk This could represent a therapeutic strategy that enhances natural immune clearance of infections.

Exploration of Potential for Preventing Resistance in Different Antibiotic Classes

The bacterial SOS response is a key driver of evolution, as its activation of error-prone DNA polymerases increases the rate of mutation, thereby accelerating the development of antibiotic resistance. rsc.org By inhibiting the SOS response, this compound and its derivatives offer a promising strategy to slow this evolutionary process.

Studies with the more potent analogue, OXF-077, have demonstrated that it can significantly suppress the rate at which S. aureus evolves resistance to ciprofloxacin during serial passage experiments. nih.govox.ac.ukox.ac.uk Remarkably, OXF-077 was also able to re-sensitize bacteria that had already acquired resistance to ciprofloxacin. ox.ac.ukox.ac.uk

Critical unanswered questions include:

Broad Applicability: Can this anti-evolutionary strategy be applied to other classes of antibiotics that induce the SOS response?

Durability of Effect: Over longer periods and under different selective pressures, will bacteria develop resistance to the this compound/antibiotic combination itself? Understanding the mechanisms by which this might occur is vital.

Advanced In Vivo Model Validation (non-human) of Efficacy and Resistance Suppression

A crucial gap in the current body of research is the lack of in vivo data. While this compound and its analogues show significant promise in in vitro and cellular assays, their efficacy and behavior in a complex biological system remain unknown. researchgate.net It has been noted that the ability of this compound to inhibit AddAB/RecBCD activity under in vivo conditions has yet to be determined. researchgate.net

The next essential phase of research must involve:

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead analogues like OXF-077 in non-human models.

Efficacy in Infection Models: Testing the ability of these compounds, both alone and in combination with antibiotics, to treat infections in established animal models, such as murine thigh or sepsis models.

In Vivo Resistance Suppression: Designing long-term animal model studies to validate whether the suppression of resistance evolution observed in vitro translates to a durable therapeutic effect in vivo.

Q & A

Q. What is the primary mechanism of action of IMP-1700 in potentiating quinolone antibiotics like ciprofloxacin?

this compound enhances the efficacy of ciprofloxacin by inhibiting bacterial DNA repair pathways and suppressing the SOS response, a stress-induced mechanism that promotes antibiotic tolerance. Experimental evidence shows that this compound disrupts the AddAB complex (a bacterial DNA repair helicase-nuclease) and increases membrane permeability in Staphylococcus aureus, leading to synergistic bactericidal effects. Membrane disruption also enhances the binding of antibiotics like daptomycin to bacterial membranes by reducing phospholipid-mediated antibiotic sequestration . Reporter assays using GFP under SOS-responsive promoters confirm concentration-dependent SOS inhibition, with a combination index of 0.7 against methicillin-resistant S. aureus (MRSA) .

Q. How does this compound inhibit the bacterial SOS response, and what experimental assays are used to quantify this effect?

The SOS response is measured using cellular reporter systems where GFP expression is controlled by an SOS-responsive promoter. This compound’s inhibition is quantified by monitoring GFP fluorescence reduction after ciprofloxacin-induced DNA damage. High-throughput assays compare the fold change in compound potency (∆CFX) with and without sub-inhibitory ciprofloxacin concentrations. For example, this compound exhibits an IC50 of 730 ± 86 nM for SOS inhibition in MRSA . Parallel growth inhibition assays determine DNA-repair inhibition by measuring bacterial survival under CFX stress .

Q. What bacterial strains are susceptible to this compound, and how are its EC50 values determined in vitro?

this compound shows broad-spectrum activity against Gram-positive pathogens (e.g., MRSA, methicillin-sensitive S. aureus [MSSA]) and Gram-negative E. coli. EC50 values are determined using broth microdilution assays under standardized conditions (e.g., 0.5 μM for E. coli, 0.21 μM for MRSA, and 3.8 μM for MSSA). Synergy studies with ciprofloxacin use checkerboard assays to calculate fractional inhibitory concentration indices .

Advanced Research Questions

Q. How do structural modifications of this compound (e.g., OXF-077) improve its synergy with DNA-damaging antibiotics and SOS response inhibition?

A structure-activity relationship (SAR) study synthesized 40 this compound analogues, modifying aromatic thiourea and ciprofloxacin-like moieties. Key improvements in OXF-077 include a 260-fold increase in CFX synergy (vs. 106-fold for this compound) and stronger SOS inhibition (IC50 = 330 ± 36 nM). These enhancements were identified through dual high-throughput screening: (1) DNA-damage potentiation via ∆CFX and (2) SOS reporter assays. Critical pharmacophoric groups, such as the trifluoromethylphenyl ring, were found to be essential for activity .

Q. What contradictory evidence exists regarding this compound’s target specificity, and how do membrane disruption studies inform its mechanism?

While this compound was initially linked to AddAB inhibition, genetic knockout studies show AddAB is non-essential, suggesting additional targets. Membrane disruption assays reveal this compound increases membrane fluidity and permeability in S. aureus, independent of AddAB. This dual mechanism (DNA repair inhibition + membrane destabilization) complicates target identification. Fluorescence polarization assays with labeled daptomycin confirm that this compound reduces phospholipid-driven antibiotic sequestration, supporting a multi-target model .

Q. What methodological approaches are employed to assess this compound’s impact on the evolution of antibiotic resistance in S. aureus?

Resistance evolution is tested via 14-day serial passage assays with incremental ciprofloxacin exposure. In MSSA, OXF-077 (the optimized this compound analogue) delays resistance development, maintaining ciprofloxacin tolerance below clinical breakpoints. Whole-genome sequencing of evolved strains identifies mutations in gyrA (quinolone target) and SOS response genes (recA, lexA), validating the role of SOS inhibition in curbing hypermutation .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies in this compound’s mechanism are resolved by integrating AddAB inhibition assays with membrane lipidomics and genetic knockout models .
  • Experimental Design : Use isogenic S. aureus strains (e.g., AddAB-deficient mutants) to isolate DNA repair vs. membrane effects.
  • SAR Best Practices : Prioritize analogues with >50-fold ∆CFX and SOS IC50 <500 nM for further development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.